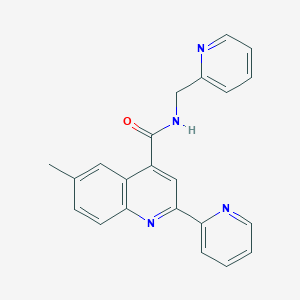
6-bromo-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinoline family. It has become a topic of interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide varies depending on its application. In the case of anticancer properties, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In the case of antibacterial properties, it has been shown to inhibit bacterial growth by inhibiting DNA synthesis. In the case of herbicidal properties, it has been shown to inhibit plant growth by inhibiting photosynthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of anticancer properties, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In the case of antibacterial properties, it has been shown to inhibit bacterial growth. In the case of herbicidal properties, it has been shown to inhibit plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth, bacterial growth, and plant growth, and its ability to form self-assembled monolayers on surfaces. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide. These include:
1. Further studies on its anticancer properties, particularly in the treatment of breast and lung cancer.
2. Further studies on its antibacterial properties, particularly against gram-negative bacteria.
3. Further studies on its herbicidal properties, particularly in the development of environmentally friendly herbicides.
4. Further studies on its ability to form self-assembled monolayers on surfaces, particularly in the development of electronic devices.
5. Further studies on its potential toxicity and safety for human and environmental exposure.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has shown potential applications in various fields of scientific research. In the medical field, it has been studied for its anticancer properties, particularly in the treatment of breast and lung cancer. It has also been studied for its antibacterial properties, showing effectiveness against gram-positive bacteria such as Staphylococcus aureus. In the field of agriculture, it has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In materials science, it has been studied for its ability to form self-assembled monolayers on surfaces, which can be used in the development of electronic devices.
Eigenschaften
IUPAC Name |
6-bromo-N-[(2-fluorophenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O/c23-15-8-9-19-16(11-15)17(12-21(27-19)20-7-3-4-10-25-20)22(28)26-13-14-5-1-2-6-18(14)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSCTTNFAYQRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3608501.png)
![methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3608510.png)
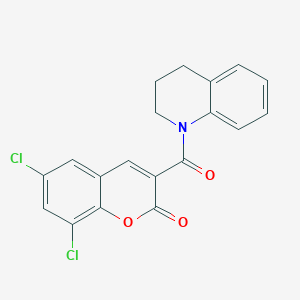
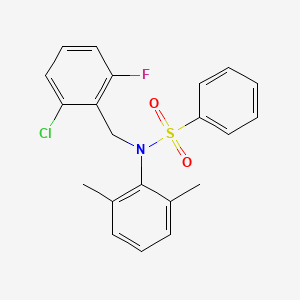
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3608540.png)
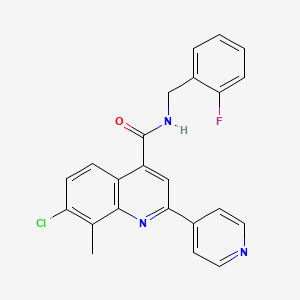

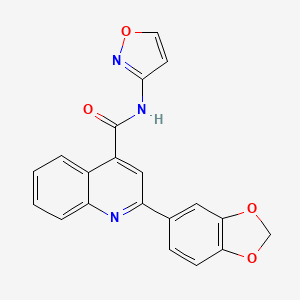
![N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3608563.png)
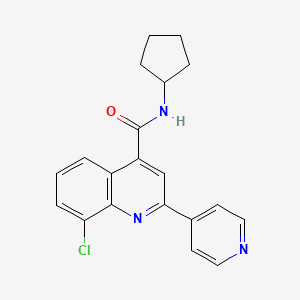
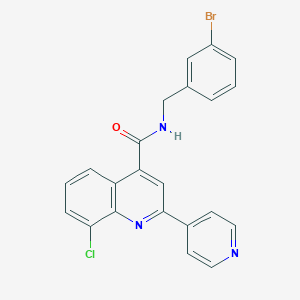
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608595.png)

